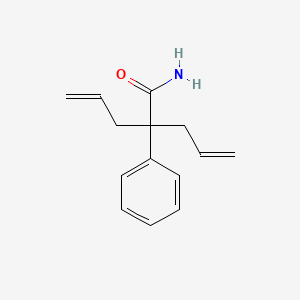

2-allyl-2-phenyl-4-pentenamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-2-prop-2-enylpent-4-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-3-10-14(11-4-2,13(15)16)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTOLZPJXXAQOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC=C)(C1=CC=CC=C1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189136 | |

| Record name | CFT 1042 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24790987 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3563-57-3 | |

| Record name | CFT 1042 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CFT 1042 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Allyl 2 Phenyl 4 Pentenamide

Retrosynthetic Analysis Approaches for the 2-Allyl-2-phenyl-4-pentenamide Framework

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For this compound, this process highlights two primary disconnection points that define the main synthetic strategies.

The most evident disconnection is the amide bond . Cleavage at this C-N bond suggests that the amide can be synthesized from its corresponding carboxylic acid and an amine source. This leads to the precursor 2-allyl-2-phenyl-4-pentenoic acid and ammonia (B1221849). This is a common and logical step in planning the synthesis of amides. youtube.com

A second key disconnection strategy involves breaking the two carbon-carbon bonds at the α-position relative to the carbonyl group. This quaternary carbon, substituted with a phenyl group and two allyl groups, can be disconnected to reveal a simpler backbone. This approach points towards a precursor like phenylacetic acid or its derivatives (e.g., phenylacetamide). The two allyl groups can then be introduced via an alkylation reaction, such as the reaction of an enolate with an allyl halide. youtube.com This strategy is advantageous as it builds the complex quaternary center from simpler starting materials.

These two approaches can be combined: a synthesis might first involve the diallylation of a phenylacetic acid derivative to form 2-allyl-2-phenyl-4-pentenoic acid, which is then converted to the target amide. wikipedia.orgyoutube.com

Classical and Modern Strategies in Amide Synthesis Applied to this compound Precursors

The formation of the amide bond is a cornerstone of organic synthesis, with both classical and modern methods applicable to the final step in synthesizing this compound from its carboxylic acid precursor.

Direct amidation involves the coupling of a carboxylic acid (2-allyl-2-phenyl-4-pentenoic acid) and an amine (ammonia) with the removal of water, often facilitated by a catalyst. This approach is favored in modern synthesis due to its efficiency and alignment with green chemistry principles. diva-portal.org A variety of catalytic systems have been developed to promote this transformation under milder conditions than traditional thermal methods.

Boric acid and its derivatives are effective catalysts for direct amidation, capable of activating the carboxylic acid. diva-portal.orgscispace.comucl.ac.uk For instance, ortho-iodo arylboronic acids have been shown to be highly active catalysts, enabling direct amidation at room temperature in the presence of molecular sieves as a dehydrating agent. acs.org The optimization of these boronic acid catalysts, such as the introduction of electron-donating groups like methoxy (B1213986) on the phenyl ring, can lead to higher yields and shorter reaction times. acs.orgorganic-chemistry.org

Metal-based catalysts, including those based on titanium, zirconium, and hafnium, also facilitate direct amidation under mild conditions, producing amides in good to excellent yields. diva-portal.org Titanium tetrafluoride (TiF₄), for example, is an efficient catalyst for the amidation of both aliphatic and aromatic carboxylic acids. rsc.org

The table below summarizes various catalytic systems applicable to direct amidation.

Table 1: Catalytic Systems for Direct Amidation

| Catalyst System | Typical Conditions | Key Features & Optimizations | Source(s) |

|---|---|---|---|

| Boric Acid | Refluxing toluene (B28343) or xylene | Simple, readily available catalyst. scispace.com Can be used in solvent-free methods with heating. | diva-portal.orgscispace.com |

| ortho-Iodoarylboronic Acids | Room temperature, 4Å molecular sieves | Mild conditions; catalyst activity can be tuned by electronic effects (e.g., 5-methoxy-2-iodophenylboronic acid is highly active). | acs.org |

| Titanium Tetrafluoride (TiF₄) | Refluxing toluene | Low catalyst loading (5-10 mol%); efficient for both alkyl and aryl amines; no azeotropic water removal needed for small scale. | rsc.org |

| Ruthenium Complexes | Toluene, heat | Dehydrogenative coupling of alcohols and amines to form amides, liberating H₂ gas. | sigmaaldrich.com |

A convergent synthesis involves preparing key fragments of the target molecule separately before combining them in the final stages. For this compound, a common convergent route involves the synthesis of the advanced intermediate, 2-allyl-2-phenyl-4-pentenoic acid, followed by its conversion to the amide.

The synthesis of the carboxylic acid precursor can be achieved by the α,α-diallylation of a phenylacetic acid derivative. For example, treating methyl phenylacetate (B1230308) with a strong base, such as lithium diisopropylamide (LDA), generates an enolate that can be sequentially alkylated with allyl bromide to form the diallylated ester. Subsequent hydrolysis of the ester yields 2-allyl-2-phenyl-4-pentenoic acid. A similar strategy has been reported for the synthesis of 2-benzyl-4-pentenoic acid. chemicalbook.com

Once the carboxylic acid is obtained, classical amidation methods can be employed. This typically involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by ammonia. A common method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. scispace.comucl.ac.uk The resulting acyl chloride is highly reactive and readily undergoes aminolysis with ammonia to form the final amide product, this compound. researchgate.net

Stereoselective and Regioselective Considerations in the Formation of this compound and its Analogs

While this compound itself is an achiral molecule, the synthesis of its chiral analogs, where the α-carbon becomes a stereocenter, requires careful control of stereoselectivity. This is typically relevant if different groups are present at the α-position or if substituted allyl groups are used.

Stereoselectivity: The generation of a chiral quaternary center at the α-position can be achieved using chiral auxiliaries. For instance, in the synthesis of the enantiomers of 2-n-propyl-4-pentenoic acid, a structural analog, chiral oxazolidinones were used to direct the stereoselective alkylation of the α-carbon with allyl bromide. nih.gov This approach ensures a high enantiomeric excess in the final product. A similar strategy could be applied to synthesize chiral analogs of this compound by first performing a stereocontrolled alkylation with a phenyl group (or an allyl group) and then with the second allyl group.

Regioselectivity: Regioselectivity becomes a critical factor when using unsymmetrical allylating agents or during certain catalytic reactions. In transition metal-catalyzed allylation reactions, the nucleophile can attack either the more substituted (branched) or less substituted (linear) terminus of the π-allyl intermediate. nih.gov For example, palladium-catalyzed decarboxylative allylation typically favors the linear product, whereas ruthenium-catalyzed reactions can favor the branched product. nih.gov

Furthermore, in the diastereoselective bromolactonization of α-substituted 4-pentenoic acids and amides, the stereochemical outcome (cis vs. trans) is highly dependent on whether the substrate is a carboxylic acid or an amide. nih.govacs.org This highlights how the functional group itself can direct the stereochemical course of a reaction, a key consideration when planning the synthesis of complex analogs.

Green Chemistry Principles and Atom Economy in this compound Synthetic Routes

The principles of green chemistry encourage the development of synthetic routes that are more environmentally benign. ucl.ac.uksioc-journal.cn In the context of synthesizing this compound, the primary focus is on the amide bond formation step.

Classical amidation methods that use stoichiometric activating agents like thionyl chloride or carbodiimides (e.g., EDC) suffer from poor atom economy. sigmaaldrich.comucl.ac.uk These reactions generate significant amounts of waste byproducts that must be separated and disposed of. For example, using thionyl chloride to form an acyl chloride generates SO₂ and HCl as byproducts.

In contrast, modern catalytic direct amidation methods represent a much greener alternative. sigmaaldrich.com Catalytic processes that directly couple a carboxylic acid and an amine to produce water as the only byproduct are highly atom-economical. diva-portal.org Boric acid and various metal-catalyzed systems fall into this category, minimizing waste and often allowing for milder reaction conditions. diva-portal.orgscispace.com

Other green chemistry considerations include:

Solvent Choice : Replacing hazardous solvents like DMF and CH₂Cl₂ with greener alternatives. ucl.ac.uk

Energy Efficiency : Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. diva-portal.org

Catalysis : Employing biocatalytic methods, which use enzymes to form amide bonds, representing a growing area of sustainable chemistry. rsc.org

Solvent-free Reactions : Developing procedures that work without a solvent, further reducing waste and simplifying purification. scispace.com

Optimization of Reaction Parameters for Enhanced Synthetic Efficiency and Yield for this compound

Optimizing reaction parameters is crucial for maximizing the yield and efficiency of any synthetic route. For the synthesis of this compound, key parameters for both the diallylation and amidation steps must be considered.

For the diallylation of the phenylacetic acid precursor , critical parameters include the choice of base, solvent, and temperature. A strong, non-nucleophilic base like LDA is often required to fully deprotonate the α-carbon, but the temperature must be controlled to prevent side reactions.

For the amide formation step , particularly through direct catalytic amidation, several factors can be fine-tuned:

Catalyst Choice and Loading : As shown in Table 1, different catalysts have different activities. The optimal catalyst depends on the specific substrates (e.g., sterically hindered acids or amines may require more active catalysts). diva-portal.orgacs.org Catalyst loading can also be adjusted; for example, some reactions see improved yields with higher catalyst loading, though this comes at a higher cost. rsc.org

Temperature : Reaction temperatures can range from ambient to reflux. acs.orgrsc.org While higher temperatures often increase reaction rates, they can also lead to side reactions or decomposition. Microwave heating offers a way to achieve high temperatures and rapid reaction times. diva-portal.org

Solvent : The choice of solvent is critical for solubilizing reactants and for its role in the reaction mechanism. ucl.ac.uk For direct amidations that produce water, using a solvent like toluene that allows for azeotropic removal of water via a Dean-Stark apparatus can drive the reaction to completion. diva-portal.org

Dehydrating Agents : In lieu of azeotropic removal, dehydrating agents like molecular sieves are often essential for driving the equilibrium towards the amide product, especially in reactions run at lower temperatures. acs.org

The table below details how different parameters can be optimized for direct amidation reactions based on studies of similar compounds.

Table 2: Optimization of Parameters for Direct Amidation

| Parameter | Conditions/Options | Effect on Efficiency and Yield | Source(s) |

|---|---|---|---|

| Catalyst | Boronic acids, TiF₄, Ru-complexes | Choice affects reaction rate and substrate scope. Sterically hindered substrates may require more active catalysts or higher loading. | acs.orgrsc.org |

| Temperature | Ambient to >200 °C (reflux or microwave) | Higher temperatures generally increase rate but can cause degradation. Microwave heating can dramatically shorten reaction times. | diva-portal.orgacs.org |

| Solvent | Toluene, xylene, dioxane, or solvent-free | Affects solubility and allows for azeotropic water removal. Solvent-free conditions can simplify workup and reduce waste. | scispace.comucl.ac.ukorganic-chemistry.org |

| Water Removal | Azeotropic distillation (Dean-Stark) or molecular sieves | Essential for driving the reaction equilibrium towards product formation, leading to higher yields. | acs.orgucl.ac.uk |

| Substrate Concentration | 0.1 M to neat | Higher concentrations can increase reaction rates but may lead to solubility issues or side reactions. | unige.ch |

Mechanistic Investigations of 2 Allyl 2 Phenyl 4 Pentenamide Transformations

Transformations Involving the Amide Functionality of 2-Allyl-2-phenyl-4-pentenamide

The primary amide group is a versatile functional handle that can undergo N-alkylation, N-acylation, reduction, and hydrolysis.

The presence of two acidic protons on the nitrogen atom allows for facile N-functionalization. The general mechanism for both N-alkylation and N-acylation involves the deprotonation of the amide to form a nucleophilic amidate anion.

Mechanism:

Deprotonation: A strong base, such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA), is used to abstract a proton from the amide nitrogen, generating a resonance-stabilized amidate anion. The presence of additives like lithium chloride can be crucial for breaking up aggregates and enhancing reactivity. caltech.edu

Nucleophilic Attack: The resulting amidate anion acts as a potent nucleophile. It attacks an electrophilic carbon center, such as that in an alkyl halide (for N-alkylation) or an acyl chloride (for N-acylation), via an S_N2 mechanism.

This methodology is well-established and has been used extensively in asymmetric synthesis, for example, with pseudoephedrine amides, where deprotonation followed by alkylation proceeds with high diastereoselectivity. caltech.edu

The amide bond can be cleaved or reduced to afford either carboxylic acids or amines, respectively.

Reduction: Amides are typically reduced to amines using powerful hydride reagents like lithium aluminum hydride (LiAlH₄). The mechanism involves the initial nucleophilic addition of a hydride ion to the amide carbonyl carbon. The resulting tetrahedral intermediate coordinates to the aluminum species. A subsequent elimination of the aluminate-oxygen species, driven by the nitrogen lone pair, forms an iminium ion, which is then rapidly reduced by another equivalent of hydride to yield the final amine, 2-allyl-2-phenyl-4-penten-1-amine.

Hydrolysis: The amide linkage can be cleaved under either acidic or basic conditions to yield 2-allyl-2-phenyl-4-pentenoic acid and ammonia (B1221849).

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which renders the carbonyl carbon significantly more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate that collapses to release ammonia (as an ammonium (B1175870) ion) and the carboxylic acid. orgsyn.org

Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. This forms a tetrahedral intermediate, which then expels the amide anion (NH₂⁻) as a leaving group. A final, rapid acid-base reaction between the carboxylic acid product and the strongly basic amide anion generates a carboxylate salt and ammonia. This final step drives the reaction to completion.

Reactivity of the Phenyl Substituent in this compound

The phenyl group in this compound presents a site for various chemical transformations, primarily involving the aromatic ring. The reactivity of this substituent is influenced by the electronic effects of the attached quaternary carbon, which bears two allyl groups and an amide functionality.

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, replacing one of the hydrogen atoms. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

The directing effect of the substituent already present on the benzene ring governs the regioselectivity (ortho, meta, or para) of the incoming electrophile. The quaternary carbon atom attached to the phenyl ring in this compound is an alkyl group. Alkyl groups are known to be ortho, para-directing and activating. This is due to a combination of inductive effects and hyperconjugation, which increase the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

Therefore, in electrophilic aromatic substitution reactions of this compound, the incoming electrophile is expected to predominantly add to the ortho and para positions of the phenyl ring. The ratio of ortho to para products can be influenced by steric hindrance; the bulky quaternary carbon substituent may hinder attack at the ortho positions, potentially favoring the para product.

The phenyl group of this compound can also participate in metal-mediated cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For the phenyl group to participate, it typically needs to be functionalized with a leaving group, such as a halide (e.g., bromo or iodo) or a triflate. This functionalized aryl halide or triflate can then undergo cross-coupling with a variety of organometallic reagents.

Commonly employed cross-coupling reactions include the Suzuki-Miyaura (using organoboron reagents), Stille (using organotin reagents), Negishi (using organozinc reagents), and Heck (using alkenes) reactions. nih.govnih.gov These reactions are typically catalyzed by palladium complexes, although nickel catalysts are also used. nih.govbeilstein-journals.org

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves several key steps: researchgate.net

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: The organometallic reagent (R-M) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex (Ar-Pd-R).

Reductive Elimination: The two organic groups on the palladium center (Ar and R) couple and are eliminated from the metal, forming the desired cross-coupled product (Ar-R) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The specific conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for the success and efficiency of the cross-coupling reaction.

Intramolecular Cyclization Pathways Initiated from this compound

The presence of two allyl groups in this compound provides the opportunity for intramolecular cyclization reactions, leading to the formation of cyclic structures. These cyclizations can be initiated by various means, including radical, cationic, or transition metal-mediated pathways.

One possible pathway is a radical-initiated cyclization . Homolytic cleavage of a bond, for instance, through the use of a radical initiator, could generate a radical species that can then attack one of the double bonds of the allyl groups in an intramolecular fashion. A 5-exo-trig cyclization is a common and often favored pathway in such reactions, which would lead to the formation of a five-membered ring. rsc.orgresearchgate.net

Cationic cyclization is another possibility. Treatment with a protic or Lewis acid could lead to the formation of a carbocation. This carbocation could then be attacked by one of the electron-rich double bonds of the allyl groups. The regioselectivity and stereoselectivity of this cyclization would depend on the stability of the resulting carbocation intermediates.

Metal-catalyzed cyclizations are also prevalent. For instance, palladium catalysts can coordinate to the double bonds of the allyl groups, facilitating intramolecular attack. nii.ac.jp Depending on the reaction conditions and the nature of the palladium catalyst, different cyclization modes (e.g., 5-exo or 6-endo) could be favored, leading to the formation of various carbocyclic or heterocyclic structures, especially if the amide nitrogen or oxygen participates in the cyclization. For example, silver-catalyzed cascade cyclization of similar N-aryl-4-pentenamides has been shown to proceed via an amidyl radical-initiated 5-exo-trig cyclization. rsc.orgresearchgate.net

Kinetic and Thermodynamic Aspects of this compound Reactions

In chemical reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control. libretexts.orgwikipedia.org

Kinetic Control: At lower reaction temperatures or with shorter reaction times, the product that is formed fastest (the kinetic product) will be the major product. libretexts.org The kinetic product is formed via the reaction pathway with the lowest activation energy. wikipedia.org

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction may become reversible. Under these conditions, an equilibrium can be established, and the most stable product (the thermodynamic product) will be the major product. libretexts.org The thermodynamic product is the one with the lowest Gibbs free energy. wikipedia.org

For reactions involving this compound, the interplay between kinetic and thermodynamic control could be significant. For instance, in an intramolecular cyclization, different ring sizes or stereoisomers could be formed. One isomer might form faster (kinetic product), while another might be more stable (thermodynamic product). By carefully selecting the reaction conditions (temperature, reaction time, catalyst), it may be possible to selectively favor the formation of one product over the other.

Computational and Theoretical Studies of 2 Allyl 2 Phenyl 4 Pentenamide

Quantum Chemical Investigations of Electronic Structure and Bonding in 2-Allyl-2-phenyl-4-pentenamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. Methods like Density Functional Theory (DFT) are powerful tools for investigating the electronic structure and bonding of this compound.

Detailed research findings from such an investigation would involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement. These calculations would reveal precise bond lengths, bond angles, and dihedral angles. The electronic properties, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. An MEP map would identify the electron-rich regions (likely the oxygen of the amide and the π-systems of the phenyl and allyl groups) and electron-poor regions (such as the amide protons), which are crucial for predicting intermolecular interactions.

Furthermore, an analysis of the natural bond orbitals (NBO) would provide a quantitative picture of the bonding, including the hybridization of atoms and the delocalization of electrons across the molecule. For instance, it could quantify the π-electron delocalization from the phenyl ring and the C=C double bonds of the allyl groups.

Illustrative Quantum Chemical Data for this compound

This table presents hypothetical data that would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) to illustrate the type of information generated.

| Parameter | Atom(s) Involved | Hypothetical Calculated Value | Significance |

| Bond Length | C=O (Amide) | 1.24 Å | Indicates double bond character. |

| C-N (Amide) | 1.35 Å | Shorter than a typical C-N single bond, indicating partial double bond character due to resonance. | |

| C-C (Allyl) | 1.51 Å | Typical single bond length adjacent to a double bond. | |

| C=C (Allyl) | 1.34 Å | Typical double bond length. | |

| Bond Angle | O=C-N (Amide) | 122.5° | Consistent with sp² hybridization of the carbonyl carbon. |

| Dihedral Angle | C-C-C-C (Allyl Chain) | Variable | Defines the spatial orientation (gauche, anti) of the allyl groups. |

| Mulliken Atomic Charge | O (Carbonyl) | -0.55 e | High negative charge indicates a site for electrophilic attack or hydrogen bonding. |

| N (Amide) | -0.40 e | Negative charge, but less than oxygen. | |

| H (Amide NH₂) | +0.25 e | Positive charge indicates acidic character. |

Molecular Dynamics Simulations and Conformational Analysis of this compound

While quantum chemistry describes a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time, providing a view of the conformational landscape of this compound.

An MD simulation would place the molecule in a simulated environment (e.g., a box of water or a non-polar solvent) and calculate the forces on each atom to model its trajectory. This approach is essential for exploring the different spatial arrangements, or conformers, that the molecule can adopt at a given temperature. Key areas of flexibility in this compound include the rotation of the phenyl group, the twisting of the two allyl chains, and potential rotation around the amide C-N bond.

The simulation would identify the most populated conformational states and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its interactions and reactivity. For example, certain conformations might preferentially expose one of the allyl groups to an incoming reagent, thereby dictating the outcome of a reaction.

Hypothetical Conformational States of this compound from MD Simulations

This table illustrates potential stable conformers and their relative energies as might be determined from a cluster analysis of an MD trajectory.

| Conformer ID | Description of Key Dihedral Angles | Hypothetical Relative Energy (kcal/mol) | Hypothetical Population (%) |

| Conf-1 | Allyl groups oriented away from the phenyl group. | 0.00 | 65% |

| Conf-2 | One allyl group folded towards the phenyl ring (π-stacking). | +1.2 | 20% |

| Conf-3 | Both allyl groups in a gauche orientation relative to the main chain. | +2.5 | 10% |

| Conf-4 | Phenyl group rotated by 90 degrees. | +3.0 | 5% |

Prediction of Reactivity and Selectivity via Frontier Molecular Orbital Theory for this compound Systems

Frontier Molecular Orbital (FMO) theory is a powerful concept within computational chemistry used to predict the reactivity and selectivity of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

For this compound, the HOMO represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile or electron donor. Calculations would likely show the HOMO is distributed across the π-systems of the two allyl groups and the phenyl ring. The LUMO, conversely, represents the region most susceptible to receiving electrons, indicating where the molecule would act as an electrophile. The LUMO would likely be centered on the antibonding orbitals of the same π-systems.

The energy gap between the HOMO and LUMO is a critical parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. The specific locations (i.e., the atoms with the largest orbital coefficients) of the HOMO and LUMO on the allyl and phenyl groups would predict the most probable sites for electrophilic and nucleophilic attack, respectively.

Illustrative FMO Data for this compound

This table shows representative energy values that could be calculated for the frontier orbitals.

| Orbital | Hypothetical Energy (eV) | Primary Atomic Contributions | Predicted Reactivity |

| HOMO | -6.5 eV | C=C bonds of allyl groups; Phenyl ring π-system. | Site of attack by electrophiles (e.g., H⁺, halogens). |

| LUMO | -0.8 eV | C=C antibonding orbitals of allyl groups. | Site of attack by nucleophiles. |

| HOMO-LUMO Gap | 5.7 eV | - | Indicates moderate kinetic stability. |

Computational Elucidation of Reaction Mechanisms and Transition States for this compound Transformations

Computational chemistry provides the tools to map the entire energy landscape of a chemical reaction, from reactants to products, including the high-energy transition states that connect them. For a molecule like this compound, which contains two allyl groups, a plausible transformation to study would be an intramolecular cyclization, such as an ene reaction or a radical-mediated cyclization.

To elucidate the mechanism, researchers would computationally model the proposed reaction pathway. This involves locating the geometry of the transition state (TS)—the point of maximum energy along the reaction coordinate. Calculating the energy of the TS relative to the reactants gives the activation energy (ΔE‡), a key factor determining the reaction rate. The calculations can also help distinguish between competing reaction pathways by comparing their respective activation barriers; the path with the lower barrier will be the favored one. For example, different modes of cyclization (e.g., forming a five-membered vs. a six-membered ring) could be compared.

Hypothetical Reaction Profile for a Cyclization Transformation

This table illustrates the kind of energetic data that would be calculated to map a reaction pathway.

| Species | Description | Hypothetical Relative Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| TS1 | Transition state for 5-exo-trig radical cyclization. | +15.2 |

| Intermediate | Cyclized radical intermediate. | -5.0 |

| TS2 | Transition state for hydrogen abstraction. | +8.5 |

| Product | Cyclized product molecule. | -20.7 |

Development and Validation of Predictive Models for this compound Reactivity

The data generated from quantum chemical and mechanistic studies can be used to develop predictive models for reactivity, often in the form of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models.

While a single compound study does not constitute a model, the computational descriptors generated for this compound would be the starting point. To build a predictive model, one would synthesize and/or computationally study a series of related compounds (e.g., by varying the substituent on the phenyl ring). By correlating the calculated descriptors (such as HOMO/LUMO energies, atomic charges, dipole moment, etc.) with experimentally measured properties (like reaction rates or yields), a mathematical model can be constructed.

This model could then be used to predict the reactivity of new, yet-to-be-synthesized compounds in the same class, guiding experimental work and accelerating the discovery of molecules with desired properties. Validation of the model would involve testing its predictions against a set of compounds not used in the initial model-building process.

Conceptual Descriptors for a Predictive Reactivity Model

This table lists the types of computational descriptors that would form the basis of a QSAR/QSPR model.

| Descriptor Class | Specific Descriptor Example | Potential Correlated Property |

| Electronic | HOMO Energy | Rate of oxidation; Rate of reaction with electrophiles. |

| LUMO Energy | Rate of reduction; Rate of reaction with nucleophiles. | |

| Mulliken Charge on Carbonyl Oxygen | Strength of hydrogen bond acceptance. | |

| Steric/Topological | Molecular Volume | Rate of diffusion; Steric hindrance in reactions. |

| Surface Area | Solubility. | |

| Thermodynamic | Enthalpy of Formation | Overall reaction energetics. |

Advanced Analytical Strategies in the Study of 2 Allyl 2 Phenyl 4 Pentenamide

Application of Isotopic Labeling and Advanced NMR/MS for Mechanistic Deconvolution in 2-Allyl-2-phenyl-4-pentenamide Systems

Isotopic labeling is a powerful tool for tracing the pathways of atoms and functional groups through chemical reactions. acs.org In the context of this compound, which can potentially undergo complex thermal or metal-catalyzed rearrangements (e.g., Claisen-type rearrangements), labeling studies are invaluable for distinguishing between proposed mechanisms. nih.gov By strategically replacing specific atoms with their heavier isotopes (e.g., ²H/D, ¹³C, ¹⁵N, ¹⁸O), the fate of each part of the molecule can be tracked using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mechanistic Insights through NMR and MS:

Nuclear Magnetic Resonance (NMR): The introduction of ¹³C or ¹⁵N labels allows for the use of specialized NMR experiments to unambiguously track the connectivity of the molecular skeleton during a transformation. For example, in a potential intramolecular rearrangement, labeling one allyl group with ¹³C would allow chemists to determine if it remains distinct from the other or if a symmetric intermediate is formed leading to scrambling. Similarly, deuterium (B1214612) (²H) labeling can elucidate reaction mechanisms by tracking specific hydrogen atoms and through the analysis of kinetic isotope effects (KIE), where the difference in reaction rate between a deuterated and non-deuterated molecule can point to the rate-determining step. princeton.edu

Mass Spectrometry (MS): High-resolution mass spectrometry can precisely determine the mass of reactants, intermediates, and products, confirming the incorporation and location of isotopic labels. acs.org When a molecule is labeled, its molecular weight increases by a known amount. Analyzing the fragmentation patterns in the mass spectrometer can reveal which parts of the molecule retain the label, providing crucial evidence for a particular reaction pathway. nih.gov For instance, if this compound were synthesized with an ¹⁸O-labeled carbonyl, its presence in specific fragments would confirm which bonds are broken during MS analysis or a chemical reaction. acs.org

The combination of these techniques provides a detailed picture of reaction dynamics that is often impossible to obtain through other means.

Table 1: Hypothetical Isotopic Labeling Studies for Mechanistic Analysis of this compound

| Isotopic Label | Position of Label | Analytical Technique | Potential Mechanistic Question Answered |

|---|---|---|---|

| ¹³C | Terminal carbon of one allyl group | ¹³C NMR, 2D NMR (HSQC, HMBC) | Distinguishing between biomedres.usbiomedres.us and biomedres.usresolvemass.ca sigmatropic shifts; assessing the symmetry of reaction intermediates. |

| ²H (Deuterium) | Allylic positions (C1 and C5) | ¹H NMR, ²H NMR, MS | Probing the kinetic isotope effect to identify the rate-determining step in C-H activation or proton transfer steps. princeton.edu |

| ¹⁵N | Amide nitrogen | ¹⁵N NMR, MS | Tracking the integrity of the amide bond during reactions; investigating nitrogen-centered radical pathways. |

| ¹⁸O | Carbonyl oxygen | ¹³C NMR, MS | Elucidating the mechanism of hydrolysis or other reactions involving the carbonyl group. |

In Situ Spectroscopic Techniques for Monitoring Reaction Progress and Intermediate Detection in this compound Transformations

In situ spectroscopy involves monitoring a chemical reaction as it happens, directly in the reaction vessel, without the need for sampling. spectroscopyonline.com This approach provides real-time data on the concentration of reactants, products, and, crucially, short-lived reaction intermediates. mpg.demt.com For transformations involving this compound, such as its synthesis via allylation of 2-phenyl-4-pentenamide or subsequent functionalization, in situ FTIR and NMR are particularly powerful.

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is excellent for tracking changes in functional groups. nih.govrsc.org By inserting a probe directly into the reaction mixture, the characteristic vibrational frequencies of key bonds can be monitored continuously. For example, during the synthesis of this compound, one could observe the disappearance of the N-H stretch of the starting secondary amide and the appearance of the C=O stretch of the product tertiary amide at a new frequency. mdpi.com The kinetics of the reaction can be determined by plotting the absorbance of these peaks over time. mt.com

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Performing a reaction directly inside an NMR spectrometer allows for the collection of complete spectra at regular intervals. acs.orgiastate.edu This provides detailed structural information on all species present in the solution. rsc.org For a reaction involving this compound, one could quantify the consumption of the starting material by the integration of its characteristic signals while simultaneously observing the growth of product signals. This method is unparalleled for identifying and structurally characterizing transient intermediates that may not be detectable by other means. mpg.de

Table 2: Application of In Situ Spectroscopy for Monitoring the Synthesis of this compound

| Technique | Species Monitored | Spectroscopic Signal (Hypothetical) | Information Gained |

|---|---|---|---|

| In Situ FTIR | Reactant (2-phenyl-4-pentenamide) | Disappearance of N-H stretch (~3300 cm⁻¹) | Reaction rate, detection of reaction endpoint, information on reaction mechanism. mdpi.com |

| Product (this compound) | Appearance of tertiary amide C=O stretch (~1650 cm⁻¹) | ||

| In Situ NMR | Reactant (e.g., Allyl Bromide) | Disappearance of allylic CH₂ protons (~4.0 ppm) | Detailed kinetics, identification and structural elucidation of intermediates, reaction profiling. acs.orgchemrxiv.org |

| Product (this compound) | Appearance of new allylic CH₂ protons (~2.5-2.8 ppm) |

X-ray Crystallography for Absolute Configuration Assignment and Complex Formation Analysis of this compound Derivatives or Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, providing precise information on bond lengths, bond angles, and stereochemistry. nih.gov Since this compound contains a chiral quaternary carbon, determining its absolute configuration is essential. If a single crystal of an enantiomerically pure sample can be grown, X-ray diffraction analysis can unambiguously establish its spatial arrangement. purechemistry.orgnih.gov

In cases where the target molecule itself does not readily form high-quality crystals, derivatization with a known chiral auxiliary or the formation of co-crystals can be employed. researchgate.net Co-crystallization involves crystallizing the target molecule with a second compound (a coformer), creating a new crystalline solid with a unique structure held together by non-covalent interactions, such as hydrogen bonds. nih.govnih.gov For this compound, the amide functionality provides a reliable hydrogen bond donor/acceptor site, making it an excellent candidate for forming co-crystals with, for example, carboxylic acids or other amides. researchgate.netmdpi.com Analysis of the resulting co-crystal structure can not only reveal the absolute configuration of the target molecule but also provide insights into its intermolecular interactions.

Table 3: Hypothetical X-ray Crystallographic Data for a Derivative of this compound

| Crystallographic Parameter | Hypothetical Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |

| Space Group | P2₁ | Indicates a chiral, non-centrosymmetric space group, necessary for determining absolute configuration. |

| Unit Cell Dimensions | a = 10.1 Å, b = 8.5 Å, c = 15.2 Å, β = 95.5° | Defines the size and shape of the repeating unit of the crystal. |

| Flack Parameter | 0.02(4) | A value close to zero provides high confidence in the assigned absolute configuration. nih.gov |

| Key Interactions | N-H···O hydrogen bond to coformer | Identifies the specific intermolecular forces that stabilize the crystal structure. researchgate.net |

Advanced Chromatographic Methods for Separation of Stereoisomers and Impurity Profiling in Complex Reaction Mixtures Involving this compound

Chromatography is indispensable for both the purification of this compound and the analytical assessment of its purity. Given its chiral nature, specialized chiral chromatography is required to separate its enantiomers.

Separation of Stereoisomers: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common method for separating enantiomers. chiralpedia.com The CSP creates a chiral environment within the column, causing the two enantiomers of this compound to interact differently with the stationary phase. This results in different retention times, allowing for their separation and quantification. researchgate.net Alternatively, the racemic amide can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard, non-chiral silica (B1680970) or C18 column. nih.govresearchgate.net

Impurity Profiling: The synthesis of this compound can potentially generate various impurities, such as unreacted starting materials, by-products from side reactions (e.g., over-allylation, hydrolysis), or degradation products. ijpsonline.com Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique for impurity profiling. biomedres.usresolvemass.ca The LC component separates the impurities from the main compound, while the MS detector provides mass information for each separated peak, enabling their identification and quantification at very low levels. ijprajournal.commedwinpublishers.com

Table 4: Potential Impurities in the Synthesis of this compound and Analytical Methods

| Potential Impurity | Potential Source | Primary Analytical Method |

|---|---|---|

| 2-phenyl-4-pentenamide | Incomplete allylation | LC-MS, HPLC-UV |

| 2-phenylacetamide | Starting material impurity or side reaction | LC-MS, GC-MS |

| 2-allyl-2-phenyl-4-pentenoic acid | Hydrolysis of the amide | LC-MS |

| (R)- and (S)-2-allyl-2-phenyl-4-pentenamide | Chiral product | Chiral HPLC, Chiral SFC |

Spectroelectrochemical Methods for Redox Characterization and Electron Transfer Pathways in this compound Systems

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to study the structural changes that occur when a molecule is oxidized or reduced. This provides information on the redox potentials, the stability of the resulting radical ions or other species, and the kinetics of electron transfer. researchgate.net For this compound, the phenyl ring and, to a lesser extent, the amide group are redox-active moieties.

By employing a technique such as cyclic voltammetry coupled with a UV-Vis spectrometer, one can apply a potential to a solution of the compound and simultaneously record the changes in its absorption spectrum. acs.org This would allow for the characterization of the radical cation formed upon oxidation of the phenyl ring. The data can reveal the potential at which this oxidation occurs and whether the resulting species is stable or undergoes further reactions. Such studies are crucial for understanding the compound's electronic properties and its potential behavior in environments where redox processes are relevant. nih.gov While direct electrochemical conversion of amides can be challenging, these methods can probe the electronic influence of the amide and allyl groups on the redox potential of the aromatic ring. nih.gov

Table 5: Hypothetical Spectroelectrochemical Data for this compound

| Parameter | Technique | Hypothetical Observation | Inferred Information |

|---|---|---|---|

| Oxidation Potential (Eₚₐ) | Cyclic Voltammetry (CV) | +1.2 V vs. Ag/AgCl | Energy required to remove an electron from the phenyl ring. |

| Reversibility | Cyclic Voltammetry (CV) | Quasi-reversible | The generated radical cation has limited stability and may undergo subsequent chemical reactions. |

| Spectral Change upon Oxidation | UV-Vis Spectroelectrochemistry | Appearance of new absorption bands >400 nm. acs.org | Formation of the phenyl radical cation, providing electronic structure information of the oxidized species. |

| Electron Transfer Pathway | CV and Spectroelectrochemistry | Outer-sphere electron transfer. | Electron transfer occurs without significant structural change or bond formation/cleavage in the initial step. researchgate.net |

Derivatization and Scaffold Utilization of 2 Allyl 2 Phenyl 4 Pentenamide

Strategic Functionalization of the Pentenamide Core for Divergent Synthesis

The diallylic nature of 2-allyl-2-phenyl-4-pentenamide provides a prime substrate for a range of synthetic transformations, enabling the creation of diverse molecular architectures. One of the most powerful of these is ring-closing metathesis (RCM), a reaction that forms cyclic structures. wikipedia.org The application of RCM to dienes derived from amino acids has been shown to produce conformationally constrained peptidomimetics. researchgate.net Specifically, the cyclization can be directed to form different ring sizes, such as five- and seven-membered lactams, by carefully choosing the starting material and reaction conditions. researchgate.net

Further functionalization can be achieved through various other reactions. For instance, the double bonds can undergo hydroformylation, a process that introduces an aldehyde group. This reaction's regioselectivity can be controlled to favor either linear or branched products, expanding the synthetic possibilities. The amide group itself can also be a site for modification. For example, it can be substituted to create tertiary amides, which can influence the stereochemical outcome of subsequent reactions. researchgate.net Additionally, the pentenamide moiety can be cleaved under specific conditions to reveal other functional groups, such as secondary amines, which can then be further derivatized. nih.gov

The strategic application of these and other reactions allows for a divergent approach to synthesis, where a single starting material, this compound, can be used to generate a wide array of structurally distinct molecules with potential applications in medicinal chemistry and materials science.

Development of Analogues with Tunable Reactivity or Stereochemical Control for Research Applications

The development of analogues of this compound allows for the fine-tuning of its reactivity and the control of stereochemistry in subsequent transformations. By introducing substituents on the phenyl ring or modifying the allyl groups, researchers can influence the electronic and steric properties of the molecule, thereby altering its behavior in chemical reactions.

For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the reactivity of the double bonds towards electrophilic attack or in metal-catalyzed reactions. Similarly, substituting the terminal hydrogens of the allyl groups can impact the efficiency and selectivity of ring-closing metathesis.

Stereochemical control is a critical aspect of modern organic synthesis, and analogues of this compound can be designed to achieve high levels of stereoselectivity. Chiral auxiliaries can be attached to the amide nitrogen to direct the approach of reagents to one face of the molecule. Alternatively, the synthesis can start from chiral building blocks to introduce stereocenters in a controlled manner. For instance, the use of enantiomerically pure starting materials in the synthesis of related 1-azabicyclic molecules has been shown to produce products with high enantiomeric purity (95-99% ee). nih.gov

The ability to create analogues with tunable reactivity and stereochemical control makes this compound a valuable tool for investigating reaction mechanisms and for the synthesis of complex, stereochemically defined target molecules.

This compound as a Precursor to Nitrogen-Containing Heterocycles

The structural features of this compound make it an excellent starting material for the synthesis of a variety of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and other biologically active compounds. nih.govrsc.org

A primary method for this transformation is ring-closing metathesis (RCM). wikipedia.org By subjecting this compound or its derivatives to an appropriate RCM catalyst, such as a ruthenium-based complex, the two allyl groups can be joined to form a new ring. This intramolecular reaction is highly efficient for the formation of five- to seven-membered rings. wikipedia.org For example, RCM of related diallylic amides can lead to the formation of unsaturated lactams, which are cyclic amides. researchgate.net The size of the resulting lactam can be controlled by the length of the chains connecting the two double bonds.

Beyond simple lactams, the pentenamide scaffold can be elaborated prior to or after cyclization to generate more complex heterocyclic systems. For instance, the double bond within the newly formed ring can be further functionalized through reactions like epoxidation or dihydroxylation. The amide functionality can also participate in cyclization reactions. For example, under certain conditions, the amide nitrogen can act as a nucleophile, attacking one of the double bonds to form a new ring.

The versatility of this compound as a precursor is further highlighted by its use in tandem reactions. For example, aza-Prins-Ritter/Friedel-Crafts type reactions of related endocyclic N-acyliminium ions can lead to the diastereoselective synthesis of amido and phenyl-substituted azabicyclic derivatives. researchgate.net This demonstrates the potential of this scaffold to generate a wide range of structurally diverse and complex nitrogen-containing heterocycles.

Exploitation of this compound in Polymer or Material Science Research as a Synthetic Building Block

The presence of two polymerizable allyl groups makes this compound a valuable monomer or cross-linking agent in polymer and material science. The double bonds can participate in various polymerization reactions, including free-radical polymerization, ring-opening metathesis polymerization (ROMP), and acyclic diene metathesis (ADMET) polymerization.

When used as a monomer, this compound can be polymerized to form linear polymers with pendant phenyl and amide groups. These functional groups can impart specific properties to the resulting polymer, such as increased thermal stability, altered solubility, or the ability to participate in post-polymerization modifications.

As a cross-linking agent, this compound can be copolymerized with other monomers to create three-dimensional polymer networks. The diallylic nature of the molecule allows it to connect two growing polymer chains, leading to the formation of a cross-linked material with enhanced mechanical properties, such as increased stiffness and solvent resistance. The concentration of the cross-linker can be varied to control the cross-link density and, consequently, the physical properties of the resulting material.

Furthermore, the amide functionality of the pentenamide can engage in hydrogen bonding, which can influence the morphology and properties of the resulting polymer. This can lead to the formation of self-assembled structures or materials with improved mechanical strength. The versatility of this compound as a synthetic building block opens up possibilities for the creation of novel polymers and materials with tailored properties for a wide range of applications.

Design and Synthesis of Ligands or Organocatalysts Incorporating this compound Scaffolds

The rigid, three-dimensional structure that can be derived from the this compound scaffold makes it an attractive platform for the design and synthesis of new ligands for metal catalysis and organocatalysts. The phenyl group and the amide functionality provide points for the introduction of coordinating atoms or catalytically active groups.

By modifying the phenyl ring with substituents such as phosphines, pyridines, or other heteroatoms, the resulting molecule can act as a ligand that can coordinate to a metal center. The specific geometry of the scaffold can influence the coordination environment around the metal, potentially leading to catalysts with unique reactivity or selectivity. For example, the synthesis of salen-type ligands and their corresponding metal complexes has been achieved through mechanochemical methods, highlighting a solvent-free approach to ligand synthesis. rsc.org

In the realm of organocatalysis, the amide group of the pentenamide can be incorporated into a larger chiral framework to create a new class of catalysts. For instance, the amide can be part of a hydrogen-bonding network that activates a substrate towards a nucleophilic attack. The chirality of the catalyst can be introduced by using enantiomerically pure starting materials or through a chiral resolution step. The development of bifunctional compounds for targeted protein degradation and phosphorylation also showcases the derivatization of core structures to create molecules with specific biological functions, a strategy that could be applied to the pentenamide scaffold. ub.edu

The ability to systematically modify the structure of this compound and its derivatives provides a powerful tool for the rational design of new ligands and organocatalysts with tailored properties for a variety of chemical transformations.

Future Research Directions for 2 Allyl 2 Phenyl 4 Pentenamide

Exploration of Novel Catalytic Transformations Involving 2-Allyl-2-phenyl-4-pentenamide as Substrate or Ligand

The unique structure of this compound, with its dual allyl functionalities, makes it a compelling substrate for a variety of catalytic transformations. Future research will likely focus on leveraging these reactive sites to construct complex molecular architectures.

As a Substrate: The presence of two terminal alkene groups invites exploration into cascade reactions. For instance, silver-catalyzed cascade cyclization and functionalization, a reaction demonstrated on N-aryl-4-pentenamides, could lead to the synthesis of novel γ-lactam-substituted quinone derivatives if adapted for this compound. rsc.orgrsc.orgresearchgate.net Such reactions proceed through an amidyl radical-initiated 5-exo-trig cyclization followed by a radical addition. rsc.org

Another promising avenue is the palladium-catalyzed C(alkenyl)–H activation. Research on related 4-pentenamide substrates has shown that a directing-group strategy can achieve selective functionalization of the C(alkenyl)–H bond, leading to the formation of highly substituted 1,3-dienes. nih.gov Applying this to this compound could provide access to complex conjugated systems. nih.gov Furthermore, iridium-catalyzed intermolecular branch-selective allylic C-H amidation offers a pathway to install additional nitrogen-containing functionalities, a common feature in bioactive molecules. nih.gov

The allylic C(sp³)–H bonds also represent targets for functionalization. Photoredox catalysis, combined with a Current time information in Vanderburgh County, US.synplechem.com-hydrogen atom transfer (HAT) process, has been used for the direct allylation of unactivated C(sp³)–H bonds in other amide systems, a strategy that could yield complex allyl-substituted amides from this substrate. acs.org

| Potential Catalytic Transformation | Catalyst System | Potential Product Class |

| Cascade Cyclization/Functionalization | Silver (Ag) Catalysts | γ-Lactam Derivatives |

| C(alkenyl)–H Alkenylation | Palladium (Pd) Catalysts | Substituted 1,3-Dienes |

| Intermolecular Allylic C-H Amidation | Iridium (Ir) Catalysts | Branched Allylic Amides |

| Remote C(sp³)–H Allylation | Photoredox Catalysts | δ-Allyl-Substituted Amides |

As a Ligand: While less explored, the diallyl structure of this compound could be investigated for its potential to act as a bidentate ligand in transition metal catalysis. The two alkene moieties could coordinate to a metal center, potentially influencing the stereochemical and regiochemical outcome of catalytic reactions. Future work could involve synthesizing metal complexes with this compound and evaluating their catalytic activity in reactions such as hydroformylation, hydrogenation, or cross-coupling.

Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Research Productivity

The synthesis and derivatization of molecules like this compound can be significantly accelerated by leveraging flow chemistry and automated synthesis platforms. These technologies offer enhanced control over reaction parameters, improved safety, and the ability to rapidly generate libraries of related compounds for screening.

Automated platforms have proven highly effective for amide bond formation, a key step in the synthesis of the parent compound. synplechem.comresearchgate.netresearchgate.net Systems utilizing pre-packed reagent capsules can streamline the process, allowing for the rapid parallel synthesis of amide libraries with high purity and yield. synplechem.comresearchgate.netnih.gov Such a platform could be employed to efficiently explore a wide range of analogues of this compound by varying the precursors.

Furthermore, flow chemistry is particularly well-suited for multistep syntheses and for reactions that are difficult to control in batch processes. Automated fast-flow instruments have been developed for the synthesis of complex molecules like proteins, demonstrating mastery over repeated amide bond formation. drugtargetreview.comnih.gov Integrating the synthesis of this compound into a reconfigurable flow apparatus, potentially guided by AI, could minimize human intervention and accelerate the discovery of its derivatives and their properties. drugtargetreview.com This approach enables a turnaround time of 24 to 36 hours for library synthesis, purification, and testing, dramatically shortening discovery cycles. nih.gov

| Technology | Application to this compound | Key Advantages |

| Automated Parallel Synthesis | Rapid generation of a library of analogues by varying amine and carboxylic acid precursors. | High throughput, efficiency, and yield. synplechem.comresearchgate.netresearchgate.net |

| Flow Chemistry Platforms | Continuous, controlled synthesis of the target compound and its derivatives. | Enhanced safety, precise control over reaction conditions, scalability. drugtargetreview.comnih.gov |

| Integrated Synthesis-Purification Systems | Automated workflow from synthesis to purification and bioassay. | Shortened medicinal chemistry discovery cycles. nih.gov |

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Synthetic Routes for this compound

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic pathways. mdpi.comrsc.org

Predicting Reactivity: For a molecule like this compound, ML models can predict its reactivity in various transformations. Algorithms trained on large datasets of amide coupling reactions can forecast reaction yields with high accuracy (R² > 0.95). pku.edu.cnresearchgate.net By deriving molecular descriptors from quantum chemical calculations, these models can capture subtle electronic and steric effects that influence reactivity. pku.edu.cnacs.org An interpretable ML approach could visualize which substructures of this compound most influence a predicted outcome, guiding chemists in designing more effective experiments. nih.gov Such models can also predict site selectivity in functionalization reactions, a key challenge given the multiple reactive sites on the molecule. rsc.org

Designing Synthetic Routes: Computer-aided synthesis planning (CASP) tools, driven by AI, can propose efficient retrosynthetic routes to this compound and its more complex derivatives. rsc.orgnih.gov These tools generalize from millions of published reactions to suggest pathways that are most likely to succeed. drugtargetreview.com By incorporating retrosynthesis knowledge and scoring systems that favor convergent and efficient routes, these AI platforms can navigate the vast chemical space to identify optimal synthetic strategies. nih.gov This AI-driven approach can pre-screen the synthetic feasibility of millions of virtual compounds, accelerating the discovery of novel functional molecules derived from the this compound scaffold. mdpi.com

Uncharted Mechanistic Pathways and Unforeseen Reactivity Modes of this compound

The unique combination of functional groups in this compound opens the door to discovering unexpected reactivity and novel mechanistic pathways. Research into related allylic and vinylic amide systems has revealed surprising transformations that could be explored for this compound.

One area of interest is the potential for unexpected rearrangements. For example, studies on vinylogous N-allylic amides have shown that they can undergo a transition-metal-catalyzed aza-Claisen rearrangement to form highly modifiable oxazaborinine heterocycles. researchgate.net Investigating whether this compound can participate in similar or novel sigmatropic rearrangements could lead to new classes of heterocyclic compounds. scispace.com

Another area for exploration involves the reduction of the amide and alkene functionalities. While LiAlH₄ reduction of secondary allyl amides typically targets the amide, unexpected concomitant reduction of the double bond has been observed under certain conditions, particularly with sterically hindered substrates. acs.org A detailed mechanistic study of the reduction of this compound could reveal selective conditions to reduce one or both allyl groups, or the amide, leading to a diverse set of saturated and partially saturated products.

Finally, the interaction between the two allyl groups could lead to unique intramolecular cyclization reactions. Catalytic methods that activate alkenes, such as those employing nickel, could potentially trigger novel dicarbofunctionalization pathways between the two proximal allyl groups, leading to the formation of carbocyclic systems without the need for a directing group. nih.gov

Synergistic Approaches Combining Computational and Experimental Research on this compound

The most profound understanding of this compound's chemistry will emerge from a synergistic combination of computational modeling and experimental validation. This integrated approach can elucidate complex reaction mechanisms, rationalize observed reactivity, and guide the design of new experiments.

Elucidating Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to map the energy landscapes of potential reaction pathways. kaist.ac.kr For instance, in the metallaphotoredox-catalyzed acylation of C(sp³)–H bonds, computational studies were crucial in revealing an uncommon pathway that began with C–H activation prior to oxidative addition, explaining the superior reactivity of N-acylsuccinimides. kaist.ac.kr A similar synergistic approach for this compound could uncover the operative mechanisms in its catalytic transformations, such as identifying the transition states in cyclization or functionalization reactions. rsc.org

Understanding Reactivity and Selectivity: Computational methods can quantify properties like nucleophilicity and electrophilicity of different atoms within the molecule, providing a rational basis for its observed reactivity. rsc.org In studies of bioorthogonal reactions, a combined experimental and computational investigation was used to understand how substituent effects influence reaction kinetics. nih.govacs.org For this compound, this approach could explain the regioselectivity of additions to the allyl groups or the site of C-H activation.

This dual strategy, where experimental results prompt deeper computational investigation and computational predictions suggest new experiments, will be essential for fully harnessing the synthetic potential of this compound and designing new catalysts and reactions with enhanced efficiency and selectivity. researchgate.net

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for 2-allyl-2-phenyl-4-pentenamide, and how can reaction conditions be optimized for reproducibility?

- Methodology : Start with multi-component reactions (MCRs) involving allyl groups and phenyl precursors, as demonstrated in analogous amide syntheses (e.g., using nitro-substituted aryl amines and bromobenzyl groups) . Optimize parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst loading (e.g., Pd/C for hydrogenation). Monitor reaction progress via TLC and HPLC.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodology : Combine 1H/13C NMR to identify allyl (δ 5.0–5.8 ppm for vinyl protons) and phenyl (δ 7.2–7.5 ppm) groups, IR spectroscopy for amide C=O stretching (~1650 cm⁻¹), and mass spectrometry (ESI-MS) for molecular ion validation. Cross-reference with computational predictions (e.g., PubChem data for analogous compounds) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Methodology : Conduct in vitro enzyme inhibition assays (e.g., kinase or protease targets) at concentrations of 1–100 μM. Use cell viability assays (MTT or resazurin) to screen for cytotoxicity. Include positive controls (e.g., staurosporine) and validate results with triplicate replicates .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in substitution or oxidation reactions?

- Methodology : Use DFT calculations (e.g., Gaussian 16) to analyze electron density maps and frontier molecular orbitals (HOMO/LUMO). Simulate reaction pathways for allyl group oxidation (e.g., epoxidation) or phenyl ring substitutions (e.g., nitration). Validate with experimental kinetics (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodology : Perform single-crystal X-ray diffraction to resolve ambiguities in stereochemistry. Compare with dynamic NMR data to assess conformational flexibility. Use isotopic labeling (e.g., deuterated analogs) to isolate spectral overlaps .

Q. How can researchers design derivatives of this compound to enhance target selectivity?

- Methodology : Introduce substituents (e.g., fluoro, methoxy) at the phenyl or pentenamide positions via Suzuki-Miyaura coupling or reductive amination. Screen derivatives using structure-activity relationship (SAR) models and molecular docking (e.g., AutoDock Vina) against protein databases (PDB) .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches of this compound?

- Methodology : Employ UHPLC-QTOF-MS for high-resolution impurity profiling. Use 2D NMR (HSQC, HMBC) to identify unknown byproducts. Compare with forensic reference standards (e.g., Cayman Chemical protocols) to ensure purity >98% .

Data Analysis and Experimental Design

Q. How should researchers statistically analyze conflicting bioassay results across different laboratories?

- Methodology : Apply meta-analysis tools (e.g., RevMan) to aggregate data, accounting for variables like cell line variability and assay protocols. Use Bland-Altman plots to assess inter-lab reproducibility and identify systematic errors .

Q. What experimental controls are critical for ensuring reproducibility in kinetic studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.